molecular formula C21H19ClN4O B2772272 1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol CAS No. 477226-77-0

1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol

カタログ番号: B2772272
CAS番号: 477226-77-0
分子量: 378.86
InChIキー: IZPSLLVYTVDJFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This product, 1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol, is a small molecule provided for research use. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry and is known to be of high interest in early-stage drug discovery for its potential to interact with biologically relevant kinases . Compounds based on this core structure have been investigated as potent and selective ATP-competitive inhibitors of key signaling enzymes, such as Protein Kinase B (PKB/Akt), which is a central node in the PI3K signaling pathway and a promising target in oncology research . The structure-activity relationship (SAR) of this chemical class indicates that substitutions on the phenyl rings, such as the 4-chlorophenyl group at the 7-position of the pyrrolopyrimidine core, can significantly influence both the potency and selectivity of the molecule . The 1-amino-propan-2-ol side chain is a feature designed to engage the kinase hinge region and can contribute to the compound's binding affinity and physicochemical properties. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

特性

IUPAC Name

1-[[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-14(27)11-23-20-19-18(15-5-3-2-4-6-15)12-26(21(19)25-13-24-20)17-9-7-16(22)8-10-17/h2-10,12-14,27H,11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPSLLVYTVDJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol is a complex organic compound belonging to the pyrrolopyrimidine family. Its structural characteristics suggest potential therapeutic applications, particularly in oncology and inflammation-related disorders. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H19ClN4OC_{18}H_{19}ClN_4O with a molecular weight of approximately 348.83 g/mol. Its structure includes a pyrrolo[2,3-d]pyrimidine core, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H19ClN4OC_{18}H_{19}ClN_4O
Molecular Weight348.83 g/mol
IUPAC Name1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol
SolubilitySoluble in DMSO and ethanol

Research indicates that this compound acts primarily as an inhibitor of protein kinase B (Akt), which is integral to various signaling pathways associated with cell growth and survival. By inhibiting Akt phosphorylation, the compound disrupts downstream signaling pathways linked to tumor progression.

Key Findings:

  • Inhibition of Akt : Studies show that the compound selectively inhibits Akt over other kinases like protein kinase A (PKA), enhancing its therapeutic efficacy while minimizing off-target effects .
  • Antiproliferative Effects : In vitro assays demonstrated significant antiproliferative activity against various cancer cell lines, including prostate cancer (PC3) and glioblastoma (U87MG) .
  • Selectivity : The compound exhibits a high degree of selectivity for the PKB pathway, with a reported 28-fold selectivity over PKA .

Case Study 1: Antitumor Activity

A study conducted on human tumor xenografts in nude mice showed that administration of the compound resulted in notable tumor regression at well-tolerated doses. The treatment led to modulation of biomarkers associated with the PI3K-Akt-mTOR pathway, underscoring its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

Recent investigations into related pyrrolopyrimidine derivatives revealed their potential as anti-inflammatory agents. Compounds similar in structure demonstrated significant inhibition of pro-inflammatory cytokines in RAW264.7 macrophages stimulated with lipopolysaccharides (LPS), suggesting that modifications to the structure could yield effective anti-inflammatory therapies .

科学的研究の応用

Structural Overview

The compound features a unique structure characterized by a pyrrolo[2,3-d]pyrimidine core with several substituents that contribute to its pharmacological properties. The molecular formula is C24H26ClN5O2C_{24}H_{26}ClN_5O_2 with a molecular weight of approximately 476.0 g/mol. The structural components include:

  • Pyrrolo[2,3-d]pyrimidine core
  • 4-chlorophenyl group
  • Phenyl group
  • Propan-2-ol moiety

Research indicates that this compound exhibits significant biological activity against various cancer cell lines. It has been reported to selectively inhibit Akt over other kinases, which is essential for minimizing off-target effects and enhancing therapeutic efficacy. Additionally, modifications to its structure have shown promise in improving selectivity and bioavailability.

Case Study 1: Cancer Therapeutics

A study published in PubMed highlighted the development of pyrrolopyrimidine derivatives with protein kinase B inhibitory activity. The findings demonstrated that these compounds could effectively reduce cell viability in cancer cell lines by disrupting Akt signaling pathways .

Case Study 2: NF-kB Inducing Kinase Inhibition

Another investigation focused on N-phenyl derivatives of pyrrolo[2,3-d]pyrimidine that exhibited inhibitory activity against NF-kB inducing kinase (NIK). Among these derivatives, one specific compound showed potent NIK inhibition and improved pharmacokinetic properties compared to established drugs .

Case Study 3: Structure-Based Drug Design

Using structure-based drug design, researchers synthesized various derivatives of pyrrolopyrimidines that demonstrated promising results in inhibiting interleukin secretion in inflammatory models. This indicates potential applications beyond oncology, including inflammatory diseases .

Summary of Applications

Application AreaDescription
Cancer Therapy Inhibits protein kinase B (Akt), disrupting tumor growth signaling pathways.
Inflammatory Diseases Potential use as an NF-kB inducing kinase inhibitor to reduce inflammatory responses.
Drug Design Structure-based approaches have led to the development of novel derivatives with enhanced efficacy.

Q & A

Q. What are the optimal synthetic routes for 1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol, and how can reaction yields be improved?

Methodological Answer: The compound’s core structure, pyrrolo[2,3-d]pyrimidine, is typically synthesized via acid-mediated nucleophilic substitution. A common approach involves reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives with substituted amines under reflux in isopropanol with catalytic HCl (e.g., 3 drops conc. HCl) . For improved yields:

  • Amine equivalents : Use 3 equivalents of the amine to drive the reaction to completion.
  • Reaction time : Extend reflux time to 12–48 hours, monitoring progress via TLC .
  • Workup : Precipitate the product by adding water post-reaction and recrystallize from methanol or ethanol for purity (yields: 16–94%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Confirm regiochemistry and substituent positions using 1H^1H and 13C^{13}C NMR. For example, pyrrole protons (H-5/H-6) resonate at δ ~6.7–7.2 ppm, while aromatic protons from chlorophenyl/phenyl groups appear at δ ~7.3–8.3 ppm .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement) .
  • HPLC : Validate purity (>98%) with reverse-phase chromatography and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assays (e.g., enzymatic vs. cellular)?

Methodological Answer: Contradictions often arise from assay conditions (e.g., solubility, off-target effects). Mitigate via:

  • Solubility Optimization : Use DMSO stocks ≤0.1% and verify compound stability via LC-MS .
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular proliferation (e.g., MTT in cancer cell lines) .
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Q. What strategies are effective for designing analogues with enhanced selectivity for kinase targets?

Methodological Answer:

  • Substituent Modification : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to modulate steric/electronic effects .
  • Scaffold Hybridization : Introduce pyridine or tetrahydrofuran moieties (e.g., as in ) to improve binding pocket complementarity .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with ATP-binding pockets and prioritize synthetic targets .

Q. How can crystallographic disorder in the pyrrolo[2,3-d]pyrimidine core be addressed during refinement?

Methodological Answer: Disorder often arises from flexible substituents (e.g., propan-2-ol chain). Refinement strategies include:

  • Multi-Component Modeling : Split disordered atoms into two/more positions with occupancy factors summing to 1 .
  • Restraints : Apply SHELXL restraints (e.g., SIMU, DELU) to stabilize thermal motion and bond distances .
  • Validation Tools : Check geometry using Coot and R-factor convergence (e.g., target R1R_1 < 0.05) .

Q. What methodologies validate the compound’s role in dual antitubulin and antiangiogenic mechanisms?

Methodological Answer:

  • Antitubulin Assay : Measure microtubule polymerization inhibition via turbidity at 340 nm .
  • Antiangiogenic Screening : Use HUVEC tube formation assays on Matrigel, quantifying capillary-like structures .
  • In Vivo Validation : Employ xenograft models (e.g., MDA-MB-231 tumors) to assess tumor volume reduction and microvessel density (CD31 staining) .

Data Contradiction Analysis

Q. How should discrepancies between computational binding predictions and experimental IC50 values be investigated?

Methodological Answer:

  • Protonation State Check : Use MarvinSketch to predict predominant tautomers at physiological pH .
  • Solvent Effects : Re-run docking with explicit water molecules (e.g., using GIST) to account for solvation .
  • Conformational Sampling : Perform molecular dynamics (MD) simulations (e.g., AMBER) to identify flexible regions altering binding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。